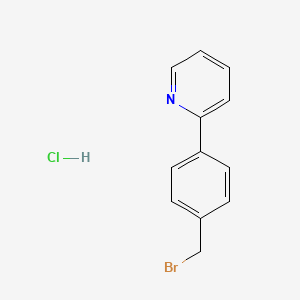

2-(4-(Bromomethyl)phenyl)pyridine hydrochloride

Description

Propriétés

Formule moléculaire |

C12H11BrClN |

|---|---|

Poids moléculaire |

284.58 g/mol |

Nom IUPAC |

2-[4-(bromomethyl)phenyl]pyridine;hydrochloride |

InChI |

InChI=1S/C12H10BrN.ClH/c13-9-10-4-6-11(7-5-10)12-3-1-2-8-14-12;/h1-8H,9H2;1H |

Clé InChI |

RIIJZDWVNPMZJI-UHFFFAOYSA-N |

SMILES canonique |

C1=CC=NC(=C1)C2=CC=C(C=C2)CBr.Cl |

Origine du produit |

United States |

Méthodes De Préparation

Reaction Mechanism and Conditions

-

Substrate Preparation : 2-(4-Methylphenyl)pyridine is synthesized through cross-coupling reactions, such as the Kumada or Suzuki-Miyaura coupling, between 2-bromopyridine and 4-methylphenylmagnesium bromide.

-

Bromination :

-

Hydrochloride Formation : The free base is treated with gaseous HCl in diethyl ether, yielding the hydrochloride salt with >85% purity.

Key Advantages :

Challenges :

-

Use of carcinogenic CCl₄ necessitates solvent substitution (e.g., chlorobenzene).

Suzuki-Miyaura Cross-Coupling with Bromomethylphenylboronic Acid

An alternative route employs a palladium-catalyzed coupling between 2-bromopyridine and 4-(bromomethyl)phenylboronic acid. This method, adapted from Chinese Patent CN110746345B, leverages modern cross-coupling techniques.

Synthetic Protocol

-

Boronic Acid Synthesis :

-

Cross-Coupling :

-

Reagents : 4-(Bromomethyl)phenylboronic acid (1.0 equiv), 2-bromopyridine (1.2 equiv), [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂, 0.1 equiv), Na₂CO₃ (2.0 equiv).

-

Solvent : Tetrahydrofuran (THF)/dimethylformamide (DMF) (4:1 v/v).

-

-

Hydrochloride Salt Formation : The product is isolated via extraction (ethyl acetate/water), dried, and treated with HCl in ether.

Performance Metrics :

Limitations :

Bromination of 2-(4-Hydroxymethylphenyl)pyridine

A less common but efficient method involves brominating 2-(4-hydroxymethylphenyl)pyridine using phosphorus tribromide (PBr₃). This approach is inferred from methodologies in PMC3694777 and CN102126988A.

Stepwise Procedure

-

Hydroxymethyl Intermediate :

-

Bromination :

-

Reagents : PBr₃ (3.0 equiv).

-

Solvent : Dry dichloromethane (DCM).

-

Conditions : 0°C to room temperature, 12 hours.

-

-

Salt Formation : The brominated product is neutralized with aqueous NaOH, extracted into DCM, and converted to the hydrochloride salt using HCl gas.

Efficiency :

Drawbacks :

Comparative Analysis of Synthetic Methods

Industrial-Scale Considerations

Solvent Selection

Analyse Des Réactions Chimiques

4. Applications de la recherche scientifique

Le chlorhydrate de 2-(4-(bromométhyl)phényl)pyridine a plusieurs applications dans la recherche scientifique :

Synthèse organique : Il est utilisé comme intermédiaire dans la synthèse de divers composés organiques, notamment les produits pharmaceutiques et les produits agrochimiques.

Chimie médicinale : Le composé est étudié pour son potentiel en tant que brique élémentaire dans le développement de nouveaux médicaments, en particulier ceux ciblant les maladies neurologiques et inflammatoires.

Études biologiques : Il est utilisé dans l'étude des inhibiteurs enzymatiques et des modulateurs de récepteurs.

Applications industrielles : Le composé est utilisé dans la production de produits chimiques et de matériaux spécialisés.

5. Mécanisme d'action

Le mécanisme d'action du chlorhydrate de 2-(4-(bromométhyl)phényl)pyridine dépend de son application spécifique. En chimie médicinale, il peut agir comme un inhibiteur enzymatique ou un modulateur de récepteur. Le groupe bromométhyle peut former des liaisons covalentes avec des sites nucléophiles sur les protéines ou les enzymes, ce qui entraîne l'inhibition ou la modulation de leur activité. Le cycle pyridine peut interagir avec les résidus aromatiques dans le site actif des enzymes ou des récepteurs, améliorant l'affinité de liaison et la spécificité.

Applications De Recherche Scientifique

Medicinal Chemistry Applications

2-(4-(Bromomethyl)phenyl)pyridine hydrochloride has shown promise in medicinal chemistry, particularly for its potential therapeutic effects:

- CNS Activity : Research indicates that pyridine derivatives can exhibit central nervous system (CNS) stimulating properties. Compounds similar to this compound have been investigated for their ability to act as stimulants and muscle relaxants, with effects observed within 15 minutes of administration and lasting up to two hours .

- Antimicrobial Properties : The compound has been noted for its bactericidal activity against various strains, including Staphylococcus aureus and Escherichia coli. This suggests potential applications in developing antimicrobial agents .

- Anticancer Activity : Derivatives of this compound are being explored for their anticancer properties. Studies have indicated that certain brominated pyridine derivatives can inhibit cancer cell proliferation, making them candidates for further development in cancer therapeutics .

Synthesis Methodologies

Several synthesis methods have been reported for this compound:

- Lithiation Techniques : The use of n-butyllithium with 4-(bromomethyl)pyridine has become a standard method for creating derivatives of this compound. This approach allows for the introduction of various functional groups at specific positions on the pyridine ring .

- Reflux Methods : Synthesis often involves heating reactions under reflux conditions, which facilitates the formation of the desired hydrochloride salt from the corresponding base .

Biological Interaction Studies

Interaction studies have focused on the binding affinities of this compound with various biological targets:

- Receptor Binding : The compound's structural features allow it to interact with neurotransmitter receptors, potentially influencing CNS activity. These interactions are critical for understanding its pharmacological profile.

- Enzyme Inhibition : Some studies suggest that this compound may inhibit specific enzymes involved in cellular signaling pathways, which could be relevant for therapeutic interventions in diseases like cancer and neurodegenerative disorders .

Case Studies and Research Findings

Mécanisme D'action

The mechanism of action of 2-(4-(Bromomethyl)phenyl)pyridine hydrochloride depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor modulator. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The pyridine ring can interact with aromatic residues in the active site of enzymes or receptors, enhancing binding affinity and specificity.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Related Compounds

Substituted Pyridines with Halogen and Alkyl Groups

discusses substituted pyridines such as 2-amino-4-(2-chloro-5-(4-substituted phenyl)pyridin-3-yl)-1-(4-substituted phenyl)pyridine derivatives. These compounds share a pyridine core but feature additional substituents (e.g., Cl, CH₃, NO₂) and larger molecular weights (466–545 g/mol) compared to the target compound. Key differences include:

Table 1: Structural and Physical Comparison

3-((4-Bromo-2-methylphenoxy)methyl)pyrrolidine Hydrochloride

This compound () features a pyrrolidine ring instead of pyridine and a bromo-methylphenoxy group. Key distinctions:

- Molecular Weight : 318.5 g/mol (calculated), significantly higher than the target compound.

- Functionality: The ether linkage (phenoxy) and pyrrolidine ring introduce distinct steric and electronic effects, reducing aromatic conjugation compared to the pyridine-phenyl system in the target compound.

- Applications : Pyrrolidine derivatives are often used in medicinal chemistry due to their basicity and bioavailability, whereas the target compound’s pyridine core may favor coordination chemistry .

4-(Bromomethyl)pyridine Hydrobromate

A simpler analog (), this compound has a bromomethyl group directly on the pyridine ring. Differences include:

- Molecular Weight : 251.93 g/mol (C₆H₆BrN·HBr), lighter than the target compound.

- Substitution Pattern : The bromomethyl group on pyridine (vs. phenyl in the target) creates stronger electron-withdrawing effects, altering reactivity in cross-coupling reactions. Hydrobromate salts may also exhibit different solubility profiles compared to hydrochlorides .

2-(4-Bromophenyl)pyrrolidine Hydrochloride

This compound () replaces pyridine with pyrrolidine and lacks the bromomethyl group. Key contrasts:

- Molecular Weight : 262.57 g/mol (C₁₀H₁₃BrClN), lighter than the target compound.

4-(Bromomethyl)benzaldehyde

highlights this aldehyde derivative, which shares a bromomethylphenyl moiety but lacks the pyridine ring. Notable differences:

- Reactivity : The aldehyde group enables condensation reactions (e.g., Schiff base formation), while the target compound’s pyridine nitrogen can participate in coordination or hydrogen bonding.

Activité Biologique

2-(4-(Bromomethyl)phenyl)pyridine hydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This compound features a pyridine ring substituted with a bromomethyl group on the phenyl ring, which enhances its chemical reactivity and biological interactions. The molecular formula is with a molecular weight of approximately 248.12 g/mol. This article reviews the biological activities associated with this compound, including its synthesis, structure-activity relationships (SAR), and relevant case studies.

Synthesis Methods

Various synthetic pathways have been developed for the preparation of this compound. Notable methods include:

- Microwave-Assisted Synthesis : This method has shown efficiency in producing derivatives with high yields and purity.

- Alkylation Reactions : Utilizing alkyl halides in the presence of bases to introduce the bromomethyl group on the phenyl ring.

Table 1 summarizes some synthetic routes and their yields:

| Synthesis Method | Yield (%) | Comments |

|---|---|---|

| Microwave-Assisted | 90% | High efficiency and purity |

| Alkylation with NaOH | 76% | Effective for introducing bromomethyl |

| Suzuki Coupling | 63% | Useful for further functionalization |

Biological Activity

The biological activity of this compound has been explored in various studies, highlighting its potential as a pharmacological agent.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit antimicrobial properties. For instance, related pyridine derivatives have shown inhibitory effects against Mycobacterium tuberculosis (Mtb), with IC50 values indicating effective concentrations for bacterial growth inhibition.

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications to the bromomethyl group or the pyridine moiety can significantly alter biological activity. For example, compounds with different halogen substitutions on the phenyl ring have demonstrated varying degrees of cytotoxicity against cancer cell lines, suggesting that specific structural features are crucial for enhancing activity.

Table 2 summarizes findings from SAR studies:

| Compound Variation | IC50 (µM) | Biological Activity |

|---|---|---|

| Unsubstituted Pyridine | 50 | Low activity against Mtb |

| Brominated Phenyl Derivative | 5 | High activity against Mtb |

| Chlorinated Phenyl Variant | 20 | Moderate activity against cancer cells |

Case Studies

Several case studies have documented the effectiveness of this compound and its derivatives in preclinical models:

- Inhibition of Mycobacterial Growth : A study reported an IC50 value of 5.3 µM for a derivative in inhibiting Mtb growth, demonstrating significant potential as an anti-tuberculosis agent .

- Cytotoxicity Against Cancer Cells : Another study highlighted the selective cytotoxicity of derivatives against T-lymphoblastic cell lines while sparing normal cells, indicating a favorable therapeutic index .

- Targeted Inhibition : Research on phosphodiesterase inhibitors derived from similar structures showed promising results in selectively inhibiting specific enzyme subtypes involved in inflammatory pathways .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(4-(Bromomethyl)phenyl)pyridine hydrochloride, and how can reaction conditions be optimized for higher yields?

- Synthetic Routes :

- Nucleophilic Substitution : React 4-(bromomethyl)benzaldehyde derivatives with pyridine under basic conditions to introduce the bromomethyl group .

- Cross-Coupling : Use palladium-catalyzed Suzuki-Miyaura coupling between brominated aryl intermediates and pyridine boronic acids .

- Optimization :

- Catalyst Selection : Pd(PPh₃)₄ or PdCl₂(dppf) for efficient coupling .

- Temperature : 80–100°C in anhydrous solvents (e.g., THF or DMF) to minimize side reactions.

- Base : Use K₂CO₃ or Cs₂CO₃ to maintain pH and facilitate deprotonation .

Q. What purification techniques are most effective for isolating this compound, and how can purity be validated?

- Purification Methods :

- Recrystallization : Use ethanol/water mixtures to remove unreacted starting materials.

- Column Chromatography : Silica gel with ethyl acetate/hexane gradients (3:7 to 1:1) .

- Validation :

- HPLC : Purity >98% confirmed using C18 columns and UV detection at 254 nm .

- 1H NMR : Peaks at δ 4.6–4.8 ppm (CH₂Br) and δ 8.0–8.5 ppm (pyridine protons) confirm structure .

Q. What spectroscopic and chromatographic methods are critical for characterizing this compound?

- Spectroscopy :

- 1H/13C NMR : Assign peaks for bromomethyl (δ ~4.6 ppm) and pyridine aromatic protons (δ 7.5–8.5 ppm) .

- Mass Spectrometry : ESI-MS m/z 262.0 [M+H]⁺ (theoretical 261.5) .

- Chromatography :

- Reverse-Phase HPLC : Retention time 6.8 min (C18, acetonitrile/water 60:40) .

Advanced Research Questions

Q. How does the bromomethyl group in this compound influence its reactivity in cross-coupling reactions, and what catalytic systems are optimal?

- Reactivity : The bromomethyl group acts as a leaving group, enabling alkylation or arylation via SN2 mechanisms or metal-catalyzed coupling .

- Catalytic Systems :

- Palladium Catalysts : Pd(OAc)₂ with XPhos ligands for Buchwald-Hartwig amination .

- Copper-Mediated : Ullmann-type coupling with CuI/1,10-phenanthroline for C–N bond formation .

Q. What strategies can mitigate decomposition or instability of this compound during storage or experimental procedures?

- Storage : Store at –20°C under argon in amber vials to prevent light-/moisture-induced degradation .

- Handling :

- Use anhydrous solvents (e.g., DMF) in gloveboxes to avoid hydrolysis .

- Add stabilizers like BHT (0.1%) to radical-sensitive reactions .

Q. How can researchers resolve contradictory data regarding the biological activity or synthetic intermediates of this compound?

- Analytical Cross-Validation :

- Compare NMR data with computational predictions (e.g., DFT for 13C shifts) .

- Use LC-MS to track intermediates in multi-step syntheses .

Q. What role does this compound play in the synthesis of complex pharmaceutical intermediates, particularly in palladium-catalyzed reactions?

- Applications :

- Kinase Inhibitors : Acts as a core structure for attaching pharmacophores via Suzuki coupling .

- Anticancer Agents : Bromomethyl group enables conjugation to targeting moieties (e.g., folate) .

- Case Study : Used in Example 325 of EP 4,374,877 A2 to synthesize pyrrolo-pyridazine derivatives .

Q. How can computational chemistry tools predict the reactivity or stability of this compound under varying experimental conditions?

- Methods :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.